molecular formula C16H21N3O5 B7932134 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932134
M. Wt: 335.35 g/mol
InChI Key: LZEKWDUICPQRAF-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with amino-acetyl and carboxylic acid ester groups, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperazine-1,3-dicarboxylic acid 1-tert-butyl ester with benzyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino-acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester groups may also participate in esterification reactions, modifying the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,3-dicarboxylic acid derivatives: These compounds share the piperazine ring structure but differ in their substituents.

    Benzyl ester derivatives: Compounds with benzyl ester groups but different core structures.

Uniqueness

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-(2-aminoacetyl)piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-23-15(21)13-10-18(14(20)9-17)7-8-19(13)16(22)24-11-12-5-3-2-4-6-12/h2-6,13H,7-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEKWDUICPQRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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